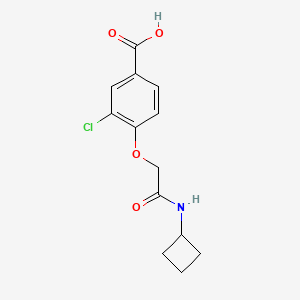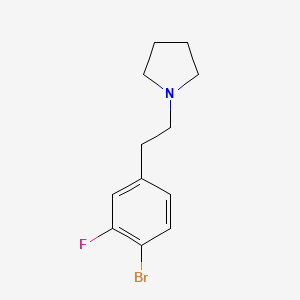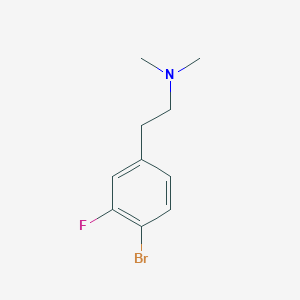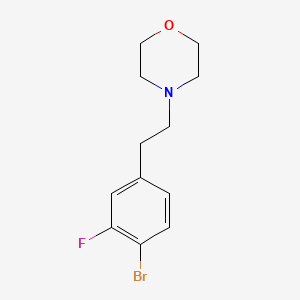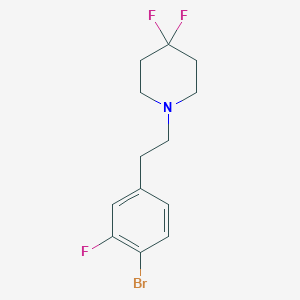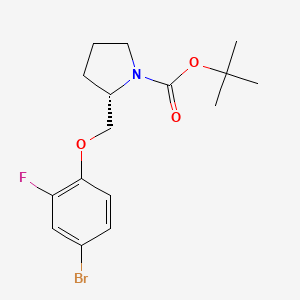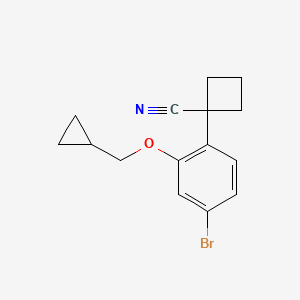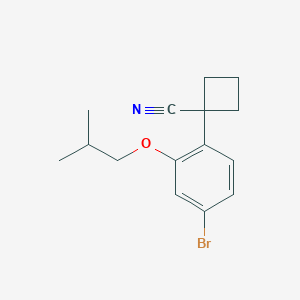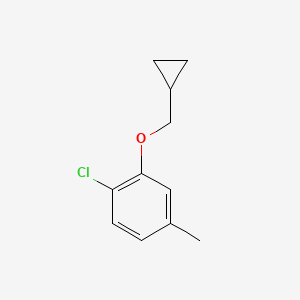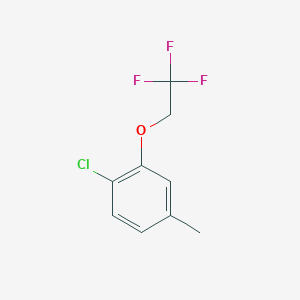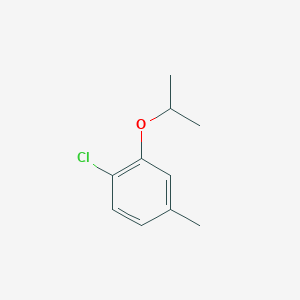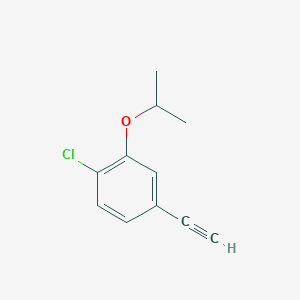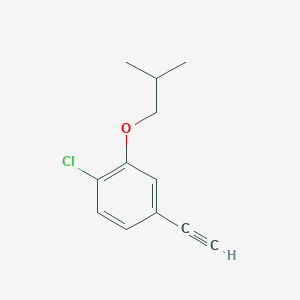
1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C10H4ClF3O This compound is characterized by the presence of a chloro group, an ethynyl group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-2-nitrobenzene and 2,2,2-trifluoroethanol.
Nitration and Reduction: The nitro group in 1-chloro-2-nitrobenzene is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino group is then diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction to introduce the chloro group.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts.
Trifluoroethoxylation: Finally, the trifluoroethoxy group is introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Coupling Reactions: The ethynyl group can participate in coupling reactions like the Sonogashira coupling to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various solvents like tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can act as a reactive site for various biochemical reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:
1-Chloro-2-ethynylbenzene: Lacks the trifluoroethoxy group, resulting in different chemical and biological properties.
1-Chloro-4-ethynylbenzene: Lacks the trifluoroethoxy group, leading to lower lipophilicity and different reactivity.
1-Chloro-4-(2,2,2-trifluoroethoxy)benzene: Lacks the ethynyl group, resulting in different reactivity and applications.
The presence of both the ethynyl and trifluoroethoxy groups in this compound makes it unique, providing a combination of reactivity and lipophilicity that is not found in the similar compounds listed above.
Properties
IUPAC Name |
1-chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c1-2-7-3-4-8(11)9(5-7)15-6-10(12,13)14/h1,3-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVXXIBVTLVRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
